molecular formula C21H20FN3O2S B2431048 (Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one CAS No. 941943-71-1

(Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one

Cat. No. B2431048
CAS RN: 941943-71-1
M. Wt: 397.47
InChI Key: YKJBTPWSBZQKBZ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C21H20FN3O2S and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antituberculosis Agent

    • A study by Jeankumar et al. (2013) demonstrated that compounds with a structure similar to (Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one showed promising activity against Mycobacterium tuberculosis and were not cytotoxic at effective concentrations.
  • Antimicrobial Activity

    • The research by PansareDattatraya and Devan (2015) indicates that similar compounds possess antimicrobial activity against various gram-positive and gram-negative bacteria.
  • Potential Neuroprotective Agents

    • Gao et al. (2022) reported that edaravone derivatives containing a benzylpiperazine moiety, structurally related to (Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one, displayed significant neuroprotective activities in vitro and in vivo. These compounds protected against H2O2-induced damage and reduced the mortality rate in acute cerebral ischemia models (Gao et al., 2022).
  • Anticancer Potential

    • Turov (2020) discovered that compounds with a piperazine substituent, similar to (Z)-2-(4-(4-fluorobenzyl)piperazin-1-yl)-5-(2-hydroxybenzylidene)thiazol-4(5H)-one, showed significant anticancer activity against a variety of cancer cell lines, including those of lung, kidney, and breast cancer (Turov, 2020).
  • Efflux Pump Inhibitors in Bacterial Resistance

    • Żesławska et al. (2017) found that 5-arylidene-3H-imidazol-4(5H)-ones with a piperazine ring, structurally related to the compound , reversed multidrug resistance in Gram-negative bacteria by inhibiting the efflux pump AcrA/AcrB/TolC (Żesławska et al., 2017).

properties

IUPAC Name

(5Z)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-7-5-15(6-8-17)14-24-9-11-25(12-10-24)21-23-20(27)19(28-21)13-16-3-1-2-4-18(16)26/h1-8,13,26H,9-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBTPWSBZQKBZ-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CC=CC=C4O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)/C(=C/C4=CC=CC=C4O)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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